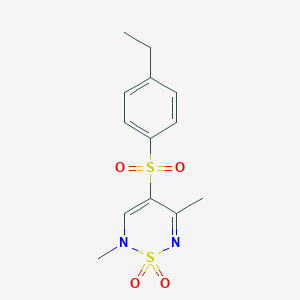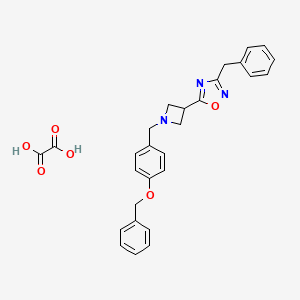
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O4S . It has a molecular weight of 269.1 .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is 1S/C8H6Cl2O4S/c9-5-1-2-6-7(14-4-3-13-6)8(5)15(10,11)12/h1-2H,3-4H2 . This code provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride include a molecular weight of 269.1 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Sulfonamide Diuretics : 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride has been used in synthesizing a series of sulfamoyl-2,3-dihydro-1,4-benzodioxins for studying their diuretic and antihypertensive activities in rats. These compounds displayed lower activities compared to trichloromethiazide (Itazaki et al., 1988).
Antibacterial and Antifungal Agents : A study synthesized a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides using 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride. These compounds showed promising antibacterial and antifungal potential, particularly the compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Abbasi et al., 2020).
Lipoxygenase Inhibition and Antibacterial Potential : Another research aimed to synthesize new sulfonamides bearing a 1,4-benzodioxin ring. These compounds were evaluated for their antibacterial potential and inhibitory activity against the lipoxygenase enzyme, indicating potential therapeutic use for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Biological Screening
α-Glucosidase and Acetylcholinesterase Inhibitors : A study synthesized compounds containing 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride to evaluate their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Bacterial Biofilm Inhibition and Cytotoxicity : In a study, 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride was used to synthesize N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules exhibited inhibitory action against bacterial biofilms and displayed docile cytotoxicity, suggesting potential applications in antibacterial strategies (Abbasi et al., 2020).
Synthesis of Ethylated Sulfonamides for Enzyme Inhibition : A series of ethylated sulfonamides containing 1,4-benzodioxane moiety were synthesized, including 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride. These compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, offering potential for therapeutic applications (Irshad et al., 2016).
Safety and Hazards
The safety information for 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride indicates that it is dangerous. It has a hazard classification of Skin Corr. 1B, which means it can cause skin corrosion or irritation . Precautionary measures include avoiding contact with skin and eyes, and seeking immediate medical attention if exposure occurs .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-1-2-6-7(14-4-3-13-6)8(5)15(10,11)12/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXXCZEPWWYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
CAS RN |
1785272-64-1 |
Source


|
| Record name | 6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)



![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)


![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)

![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)